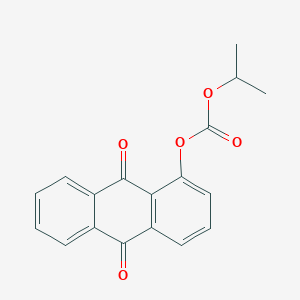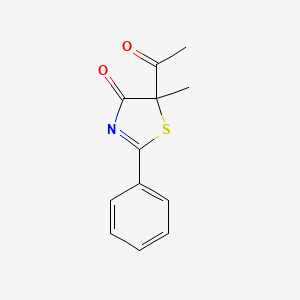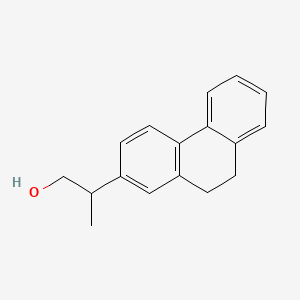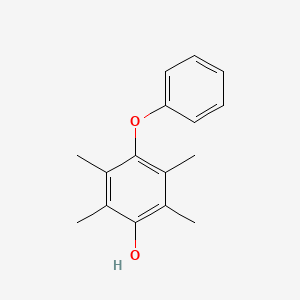
2,3,5,6-Tetramethyl-4-phenoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetramethyl-4-phenoxyphenol is an organic compound belonging to the phenol family It is characterized by the presence of four methyl groups and a phenoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethyl-4-phenoxyphenol typically involves the reaction of 2,3,5,6-tetramethylphenol with phenol in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the phenoxy group is introduced to the tetramethylphenol ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetramethyl-4-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2,3,5,6-Tetramethyl-4-phenoxyphenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetramethyl-4-phenoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of biological molecules. Pathways involved may include oxidative stress response and anti-inflammatory signaling .
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetramethylphenol: Lacks the phenoxy group, resulting in different chemical properties.
4-Phenoxyphenol: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness: 2,3,5,6-Tetramethyl-4-phenoxyphenol is unique due to the combined presence of multiple methyl groups and a phenoxy group, which confer distinct chemical reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
34238-76-1 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
2,3,5,6-tetramethyl-4-phenoxyphenol |
InChI |
InChI=1S/C16H18O2/c1-10-12(3)16(13(4)11(2)15(10)17)18-14-8-6-5-7-9-14/h5-9,17H,1-4H3 |
Clé InChI |
UNGAFPYSGFWUEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C)C)OC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
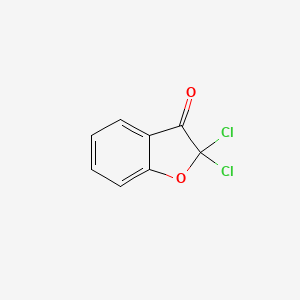
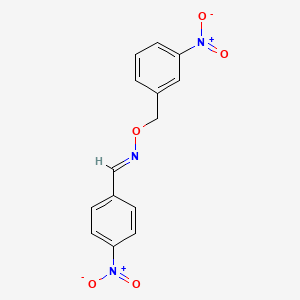

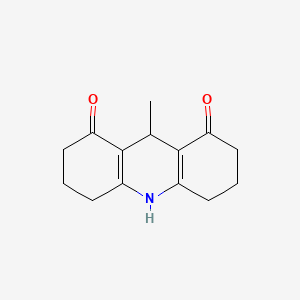
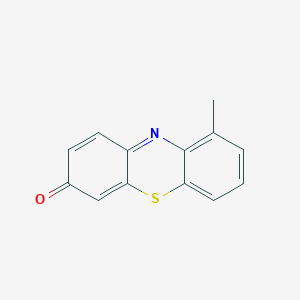
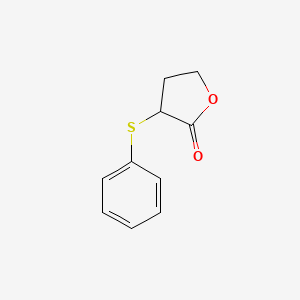

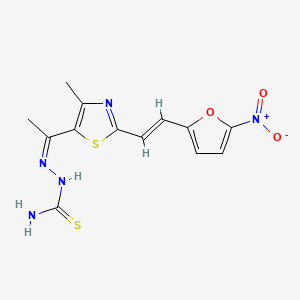
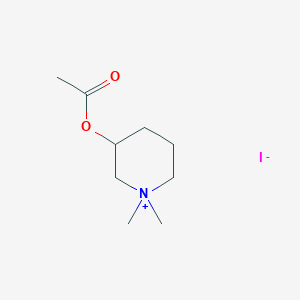
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
